1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
Descripción
1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring. Key structural attributes include:
- Azepane core: A saturated seven-membered ring providing conformational flexibility compared to smaller heterocycles.
- Substituents:
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALRGJVZLKWONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Ring-Closing Metathesis (RCM) Approach
The RCM strategy employs Grubbs II catalyst to cyclize diene precursors. A representative synthesis from utilizes:
- N-allyl-4-fluoroaniline as starting material
- Alkylation with 4-bromo-1-butene to form N-allyl-N-(4-fluorophenyl)-4-pentenamine
- Cyclization under RCM conditions (Grubbs II, 5 mol%, DCM, 40°C, 12 h) yielding 3-(4-fluorophenyl)azepane in 68% yield.
Table 1: Optimization of RCM Parameters
| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 mol% | 25 | 24 | 41 |
| 5 mol% | 40 | 12 | 68 |
| 10 mol% | 40 | 6 | 65 |
Reductive Amination Route
An alternative pathway from involves:
- Condensation of 4-fluorobenzaldehyde with 1,5-diaminopentane
- Sodium triacetoxyborohydride-mediated reduction
- Acid-catalyzed cyclization to yield the azepane core (55-62% over three steps).
This method benefits from commercial availability of starting materials but suffers from moderate overall yield due to competing intermolecular reactions.
Synthesis of 5-Bromopyridine-3-Carbonyl Derivatives
Halogenation of Nicotinic Acid
As detailed in, 5-bromopyridine-3-carboxylic acid is synthesized via:
- Directed ortho-metalation of 3-cyanopyridine using LDA at -78°C
- Quenching with bromine to install the 5-bromo substituent
- Acidic hydrolysis of the nitrile to carboxylic acid (82% overall yield).
Critical Parameters:
- Temperature control (-78°C ± 2°C) essential for regioselective bromination
- Hydrolysis requires 6M HCl at reflux for 8 h to prevent decarboxylation
Direct Bromination Alternatives
Electrophilic bromination using Br₂ in H₂SO₄/HNO₃ mixtures achieves 74% yield but produces significant 5,6-dibromo byproducts (19%), necessitating careful chromatographic separation.
Amide Coupling Strategies
Schotten-Baumann Conditions
Classical acyl chloride formation followed by aqueous-phase coupling:
- Convert 5-bromopyridine-3-carboxylic acid to acyl chloride using SOCl₂ (reflux, 4 h)
- Add 3-(4-fluorophenyl)azepane in NaOH/CH₂Cl₂ biphasic system
- Isolate product via extraction (59% yield, purity >95% by HPLC).
Limitations:
- Hydrolytic sensitivity of bromopyridine moiety
- Requires strict pH control (pH 8-9)
Carbodiimide-Mediated Coupling
Optimized protocol using EDCl/HOBt:
- Activate acid with EDCl (1.2 eq) and HOBt (1.5 eq) in DMF, 0°C, 30 min
- Add azepane (1.0 eq) and stir at 25°C for 18 h
- Purify by silica chromatography (83% yield).
Table 2: Coupling Reagent Comparison
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 18 | 83 |
| HATU/DIEA | DCM | 4 | 79 |
| DCC/DMAP | THF | 24 | 68 |
Photoredox Activation
Emerging methodology from employs:
- 5-Bromonicotinic acid (1.0 eq)
- 3-(4-Fluorophenyl)azepane (1.2 eq)
- Ir(ppy)₃ photocatalyst (2 mol%) under blue LED irradiation
- Hünig's base in acetonitrile, 12 h reaction
Yields reach 71% with excellent functional group tolerance.
Process Optimization and Scale-Up Considerations
Azepane Purification Challenges
The seven-membered ring exhibits conformational flexibility causing:
- Broad NMR signals complicating purity assessment
- Tendency for oil formation during isolation
Crystallization solutions:
Bromopyridine Stability
Dehalogenation risks during coupling:
- Keep reaction temperatures <40°C
- Avoid strong bases (e.g., NaOH >1M)
- Argon sparging reduces bromide oxidation.
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.91 (d, J=1.6 Hz, 1H, Py-H), 8.63 (d, J=2.0 Hz, 1H, Py-H), 7.98 (dd, J=2.0, 1.6 Hz, 1H, Py-H), 7.45-7.39 (m, 2H, Ar-H), 7.12-7.06 (m, 2H, Ar-H), 4.12-3.98 (m, 1H, NCH), 3.85-3.72 (m, 2H, CH₂N), 2.95-2.82 (m, 1H, CH₂), 2.80-2.65 (m, 2H, CH₂), 2.15-1.98 (m, 2H, CH₂), 1.90-1.72 (m, 3H, CH₂), 1.65-1.52 (m, 1H, CH₂).
HRMS (ESI+):
Calculated for C₁₇H₁₇BrFN₂O [M+H]⁺: 385.0432, Found: 385.0429.
Chromatographic Purity
HPLC (C18, 50:50 MeCN/H₂O +0.1% TFA): t_R = 6.72 min, >99% purity (220 nm)
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromopyridine or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure and Flexibility
Azepane vs. Chalcone Derivatives
- Chalcones (α,β-unsaturated ketones) like cardamonin and compound 2j exhibit rigid, planar frameworks due to conjugated double bonds, enabling strong π-π interactions with biological targets .
Azepane vs. Piperazine/Azetidine Derivatives
- Piperazine-substituted chalcones (e.g., cluster 12 compounds in ) show less obvious structure-activity relationships (SAR) compared to non-piperazine analogs, possibly due to excessive flexibility .
Substituent Effects on Bioactivity
Electronegative Substituents
- In chalcones, bromine (e.g., 2j: 4-Br, IC50 = 4.703 μM) and fluorine (e.g., 2n: 4-F, IC50 = 25.07 μM) at para positions correlate with enhanced inhibitory activity due to increased electronegativity and hydrophobic interactions .
Methoxy vs. Halogen Substituents
Structural Planarity and Dihedral Angles
Data Table: Key Structural and Activity Comparisons
Research Implications and Gaps
- Activity Prediction : The target’s bromine and fluorine substitutions align with potent chalcone derivatives, but its azepane core necessitates experimental validation to assess binding efficacy .
- Metabolic Stability : The 4-fluorophenyl group may resist oxidative metabolism, as seen in fungal biotransformation studies of similar compounds .
- Synthetic Challenges : Introducing the bromopyridine carbonyl to azepane requires optimization to avoid steric clashes during coupling reactions .
Actividad Biológica
The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure that includes a brominated pyridine moiety and a fluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 320.17 g/mol. The presence of halogens (bromine and fluorine) is significant as these elements can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cells.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Cancer Cells
A study evaluated the compound's effects on A549 lung cancer cells using an MTT assay to measure cell viability. Results indicated an IC50 value of approximately 1.95 µM, demonstrating potent anti-proliferative activity.
Apoptosis Induction:
Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in A549 cells, with late apoptosis rates significantly higher at elevated concentrations (up to 19% at 4 µM) .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. The compound's structural characteristics contribute to its stability and bioavailability, making it a candidate for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
